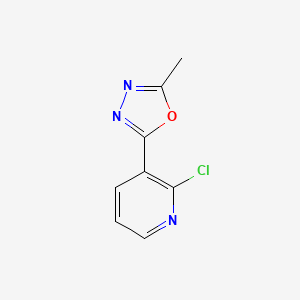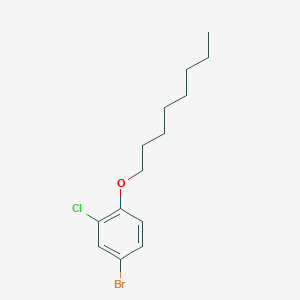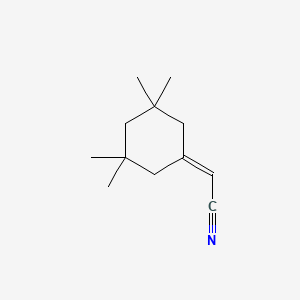
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chloropyridine derivatives. One common method includes the reaction of 2-chloronicotinic acid hydrazide with acetic anhydride and phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
科学的研究の応用
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Material Science:
作用機序
The mechanism of action of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the oxadiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChIキー |
HIKGFQQQXRKEPA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)

![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)
![2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol](/img/structure/B8584065.png)


![1-(3,4-Dichlorophenyl)-4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butyn-1-one](/img/structure/B8584091.png)


![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
